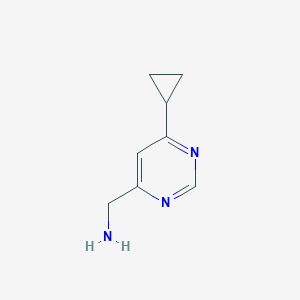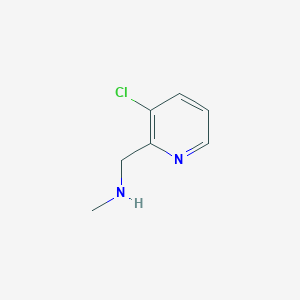
1-(3-Chloropyridin-2-yl)-N-methylmethanamine
Overview
Description
The compound “1-(3-chloropyridin-2-yl)ethan-1-amine” is a liquid with a molecular weight of 156.61 .
Molecular Structure Analysis
The InChI code for “1-(3-chloropyridin-2-yl)ethan-1-amine” is 1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
A paper describes the synthesis and nematocidal activity of novel 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives . The paper mentions that 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and SOCl2 were refluxed for 4 hours to produce a white solid .
Scientific Research Applications
Synthesis and Characterization for Anticonvulsant Agents
A series of novel Schiff bases derived from 3-aminomethyl pyridine, including variations of the chemical structure , have been synthesized and evaluated for anticonvulsant activities. These compounds showed promise in seizures protection, suggesting their potential in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives of the mentioned chemical structure have been synthesized and examined for their photocytotoxic properties. These complexes showed significant photocytotoxicity in red light, making them potential candidates for applications in cancer therapy by inducing apoptosis through reactive oxygen species generation (Basu et al., 2014).
Electro-Optic Materials
Research into electro-optic materials has explored derivatives of 1-(3-Chloropyridin-2-yl)-N-methylmethanamine for their potential use in nonlinear optical/electro-optic applications. These studies focus on the synthesis and characterization of novel chromophores with promising nonlinear optical properties for advanced materials technology (Facchetti et al., 2003).
Catalysis and Methane Monooxygenase Models
Compounds based on this chemical structure have been investigated as functional models for methane monooxygenases, enzymes that catalyze the oxidation of methane to methanol. These models aim to mimic the enzyme's activity, offering insights into the mechanism of methane oxidation and potential applications in industrial catalysis (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
The safety information for “1-(3-chloropyridin-2-yl)ethan-1-amine” includes several hazard statements such as H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJGBXAKJZHMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




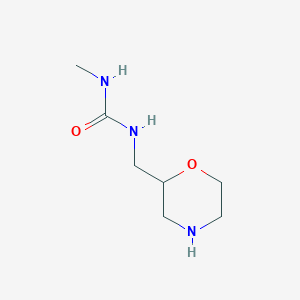


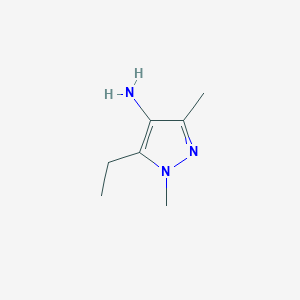
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
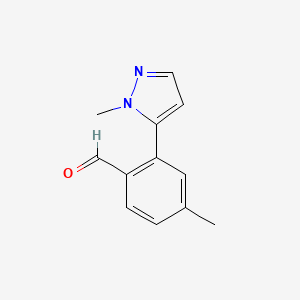
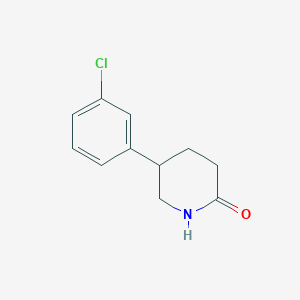

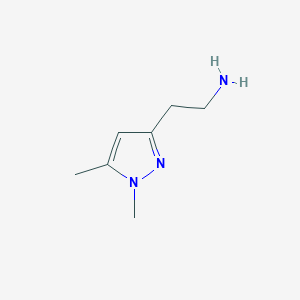
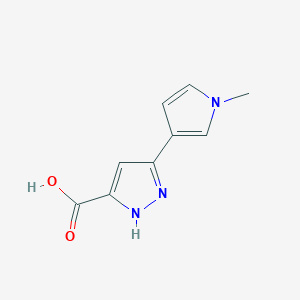

![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
